1-[6-(Methylamino)-3-pyridinyl]Ethanone, with the molecular formula and a molecular weight of 150.18 g/mol, is a chemical compound recognized for its potential applications in medicinal chemistry and organic synthesis. This compound features a pyridine ring substituted with a methylamino group and an ethanone moiety, which contributes to its unique chemical properties and biological activities. It is classified as an organic nitrogen compound due to the presence of nitrogen in its structure.
The synthesis of 1-[6-(Methylamino)-3-pyridinyl]Ethanone can be achieved through various methods, primarily involving the reaction of 6-chloro-3-pyridinecarboxaldehyde with methylamine. The process typically follows these steps:
In industrial settings, optimized conditions are employed to enhance yield and purity. Techniques such as solvent extraction, crystallization, and purification are standard practices to achieve high-quality products suitable for further applications.
The molecular structure of 1-[6-(Methylamino)-3-pyridinyl]Ethanone consists of:
The compound's structural formula can be represented as follows:
This representation highlights the connectivity between atoms and provides insight into its stereochemistry and functional groups.
1-[6-(Methylamino)-3-pyridinyl]Ethanone participates in several chemical reactions:
These reactions are essential for modifying the compound for specific applications in research and industry.
The mechanism of action for 1-[6-(Methylamino)-3-pyridinyl]Ethanone is primarily based on its interaction with biological targets such as enzymes and receptors. By binding to these targets, the compound may modulate their activity, influencing various biochemical pathways. The exact targets and pathways depend on the specific biological context being studied.
Relevant data regarding melting point, boiling point, and specific reactivity profiles are crucial for practical applications but are not detailed in the current literature .
1-[6-(Methylamino)-3-pyridinyl]Ethanone has diverse applications across various scientific fields:
The identification of 1-[6-(methylamino)-3-pyridinyl]ethanone (CAS 856014-63-6) as a synthetically valuable intermediate emerged in the early 2000s, coinciding with intensive research into pyridine-based pharmacophores. Characterized by the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol, this crystalline solid (mp 129.8–130.2°C) features a pKa of 4.89, rendering it suitably reactive for further derivatization [1]. Its initial synthetic utility was demonstrated in the straightforward amination of 2-chloro-5-acetylpyridine with methylamine, establishing a cost-effective route to functionalized pyridines [1].
This compound’s strategic significance became fully apparent with its role in developing COX-2 inhibitors, particularly as a precursor to 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS 221615-75-4) – the key intermediate for the blockbuster anti-inflammatory drug etoricoxib (Arcoxia®). Patent analyses reveal that early etoricoxib synthesis routes suffered from low yields (60–70%) and problematic impurities like the "Impurity 408" byproduct [4] [10]. These limitations spurred the development of optimized catalytic and stoichiometric methodologies centered on 1-[6-(methylamino)-3-pyridinyl]ethanone and its derivatives [2] [10].
Table 1: Key Physicochemical Properties of 1-[6-(Methylamino)-3-pyridinyl]Ethanone
Property | Value | Measurement Conditions |
---|---|---|
CAS Registry Number | 856014-63-6 | - |
Molecular Formula | C₈H₁₀N₂O | - |
Molecular Weight | 150.18 g/mol | - |
Melting Point | 129.8–130.2 °C | - |
Density | 1.123 ± 0.06 g/cm³ | Predicted |
pKa | 4.89 ± 0.10 | Predicted |
Boiling Point | 310.8 ± 27.0 °C | Predicted |
The structural architecture of 1-[6-(methylamino)-3-pyridinyl]ethanone positions it as a versatile template for generating pharmacologically relevant heterocycles. Its electron-deficient pyridine ring facilitates nucleophilic substitution at the C2 and C4 positions, while the methylamino group (–NHCH₃) acts as both a hydrogen-bond donor/acceptor and a site for N-alkylation. The acetyl moiety (–COCH₃) provides a handle for carbonyl-based transformations, notably condensations, and reductions [1] [2]. This triad of functionalities enables parallel diversification strategies critical to modern medicinal chemistry campaigns.
In etoricoxib intermediate synthesis, the compound’s acetyl group undergoes directed metalation and subsequent C–C bond formation. Advanced routes employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck) using halogenated derivatives. Notably, improved processes leverage concurrent addition techniques with Grignard reagents (e.g., methylmagnesium bromide) to minimize side products. One patented method achieves >85% yield of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone by simultaneous addition of the Grignard reagent and methyl 6-methylnicotinate to a lithiated sulfonylphenyl acetic acid salt, reducing "Impurity 408" to <0.5% [10].
Table 2: Synthetic Methods Leveraging 1-[6-(Methylamino)-3-pyridinyl]Ethanone
Transformation | Reagents/Conditions | Target Scaffold | Application |
---|---|---|---|
Nucleophilic Aromatic Substitution | Halogenated precursors + amines/alkoxides | 2-Substituted aminopyridines | Kinase inhibitor cores |
Pd-Catalyzed Cross-Coupling | Xantphos/Pd(OAc)₂, K₃PO₄, toluene, 80°C [2] | Biaryl pyridines | COX-2 inhibitors |
Grignard Addition/Oxidation | R-MgX + simultaneous addition protocol [10] | 1,2-Diarylethanones | Etoricoxib intermediates |
Condensation with Hydrazines | 1,3-Dicarbonyls or α,β-unsaturated ketones [9] | Pyrazolines/Pyrazoles | Anti-inflammatory agents |
Beyond linear synthesis, this aminopyridine serves as a molecular hybridization anchor. Its pyridine nitrogen readily coordinates with metal catalysts (e.g., Pd, Cu) during multicomponent reactions, facilitating the construction of complex polyheterocyclic systems. This capability is exemplified in its integration into pyrazole-pyridine hybrids – structures showing enhanced bioactivity profiles due to synergistic π-stacking and hydrogen-bonding interactions. The prevalence of nitrogen heterocycles in >85% of FDA-approved small-molecule drugs underscores the value of such hybrid scaffolds derived from building blocks like 1-[6-(methylamino)-3-pyridinyl]ethanone [3] [7] [9].
Table 3: Representative Heterocyclic Hybrids Derived from Aminopyridine Scaffolds
Hybrid Structure | Biological Activity | Structural Features Enabled by Precursor |
---|---|---|
Pyrazolo[3,4-b]pyridines | Kinase inhibition (e.g., CDK) | Acetyl group → cyclocondensation site |
Imidazo[1,5-a]pyridines | Anticancer, antiviral | Methylamino group → N-annulation point |
Triazolo[4,5-b]pyridines | CNS agents, anti-inflammatories | Ring nitrogen → click chemistry handle |
The compound’s impact extends to rational pharmacophore design. Its planar pyridine ring enables π-stacking with biological targets, while the methylamino group’s conformational flexibility allows optimal positioning within enzyme binding pockets. Computational studies of etoricoxib analogues confirm that conserved hydrogen bonding between the pyridinyl nitrogen and the COX-2 active site (Arg120) is essential for selectivity – an interaction directly enabled by this precursor’s chemical topology [4] [6]. This exemplifies how subtle modifications to the 1-[6-(methylamino)-3-pyridinyl]ethanone core translate to significant pharmacological property modulation.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9